molecular formula C8H7Br2F B2793524 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene CAS No. 2416235-96-4

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene

Cat. No.: B2793524
CAS No.: 2416235-96-4
M. Wt: 281.95
InChI Key: YIUULIKVIKHPRF-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 4, a bromine atom at position 1, and a 1-bromoethyl group (-CH(Br)CH₃) at position 2. This structure confers unique reactivity due to the electron-withdrawing effects of the halogens and the steric bulk of the bromoethyl substituent. These analogs are often utilized as intermediates in pharmaceutical synthesis and organocatalysis, leveraging their bromine substituents for cross-coupling or substitution reactions .

Properties

IUPAC Name

1-bromo-2-(1-bromoethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c1-5(9)7-4-6(11)2-3-8(7)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUULIKVIKHPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 2-(1-bromoethyl)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of functionalized benzene derivatives, while elimination reactions typically produce alkenes.

Scientific Research Applications

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene finds applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Researchers explore its potential in drug discovery and development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In elimination reactions, the compound forms a transition state where the base abstracts a proton, leading to the formation of a double bond and the departure of a bromide ion .

The molecular targets and pathways involved in these reactions are influenced by the electronic and steric effects of the substituents on the benzene ring. The presence of the fluorine atom can affect the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-2-(1-bromoethyl)-4-fluorobenzene with structurally related compounds based on substituents, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/mL) Key Applications References
This compound* C₈H₈Br₂F 283.96 Br (C1), -CH(Br)CH₃ (C2), F (C4) N/A N/A Hypothetical synthetic intermediate -
1-(1-Bromoethyl)-4-fluorobenzene C₈H₈BrF 203.05 -CH(Br)CH₃ (C1), F (C4) 100–104 (15 mmHg) 1.4498 Alkylation agent, ketone precursor
1-Bromo-2-(bromomethyl)-4-fluorobenzene C₇H₅Br₂F 267.92 Br (C1), -CH₂Br (C2), F (C4) N/A N/A Cross-coupling reactions
1-Bromo-4-fluorobenzene C₆H₄BrF 175.00 Br (C1), F (C4) 152–154 1.592 Aryl halide in catalysis
1-Bromo-2-(difluoromethoxy)-4-fluorobenzene C₇H₄BrF₃O 241.01 Br (C1), -OCHF₂ (C2), F (C4) N/A N/A Fluorinated building block

*Hypothetical structure inferred from nomenclature.

Key Observations:

  • Substituent Effects :

    • Bromine at position 1 enhances electrophilic substitution reactivity, while fluorine at position 4 directs further substitutions meta or para due to its electron-withdrawing nature.
    • The 1-bromoethyl group introduces steric hindrance compared to smaller substituents like bromomethyl, affecting reaction kinetics and selectivity .
  • Reactivity :

    • Secondary bromides (e.g., 1-(1-bromoethyl)-4-fluorobenzene) oxidize to ketones faster than primary bromides (e.g., benzyl bromide) under ionic liquid conditions .
    • Bromomethyl-substituted analogs (e.g., 1-bromo-2-(bromomethyl)-4-fluorobenzene) are pivotal in Suzuki-Miyaura couplings due to their dual reactive sites .
  • Synthetic Utility: 1-(1-Bromoethyl)-4-fluorobenzene serves as a chiral precursor in γ-secretase modulator synthesis via Mitsunobu or alkylation pathways . Difluoromethoxy-substituted derivatives (e.g., CAS 954235-83-7) are used in advanced material science for their thermal stability and fluorophilic interactions .

Pharmacological Relevance

  • Brominated fluorobenzenes are critical in developing kinase inhibitors and modulators. For example, 1-bromo-2-(difluoromethoxy)-4-fluorobenzene (CAS 954235-83-7) is a key intermediate in Polo-like kinase inhibitors, which target cancer cell proliferation .

Biological Activity

1-Bromo-2-(1-bromoethyl)-4-fluorobenzene (CAS No. 2416235-96-4) is a halogenated aromatic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H7Br2FC_8H_7Br_2F. The compound features two bromine atoms and one fluorine atom attached to a benzene ring, which influences its reactivity and biological interactions.

This compound is primarily known for its role in nucleophilic substitution reactions, typical of aryl halides. The presence of bromine atoms makes it susceptible to nucleophilic attack, leading to the formation of various derivatives that can interact with biological targets.

Key Mechanisms:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds with potentially different biological activities.
  • Enzyme Inhibition: Some derivatives may inhibit specific enzymes or receptors, affecting biochemical pathways related to cell signaling and metabolism.

Biological Activity

Research indicates that halogenated compounds like this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activity often depends on the substituents on the aromatic ring and their spatial orientation.

Antimicrobial Activity

Studies have shown that similar halogenated compounds possess significant antimicrobial properties. For instance, derivatives with fluorine substituents have demonstrated enhanced activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

Anticancer Potential

Research into halogenated benzene derivatives has revealed potential anticancer properties. Compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. For example, one study reported that certain brominated compounds exhibited selective toxicity towards cancer cells while sparing normal cells.

Toxicity Profile

Toxicological assessments indicate that this compound has a notable toxicity profile. Acute toxicity studies have been conducted to determine median lethal doses (LD50) in animal models:

Study Type LD50 (mg/kg) Effects Observed
Acute Oral Toxicity2700Tremors, weight loss
Acute Inhalation Toxicity18000Lethargy, respiratory distress

These studies suggest that exposure to high concentrations can lead to significant physiological effects, including respiratory distress and neurological symptoms.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various brominated aromatic compounds on human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating potential as therapeutic agents.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of halogenated compounds. It was found that certain derivatives could inhibit key metabolic enzymes involved in cancer progression, supporting further exploration into their use as chemotherapeutic agents.

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